N-(4-(methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide
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Overview
Description
N-(4-(Methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide is a sophisticated chemical compound with a unique structure. It incorporates a variety of functional groups, including a pyrrolidine ring, a pyridazine ring, and a methylthio group, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide involves multiple steps:
Formation of Pyridazine Derivative: : Starting with a base pyridazine ring, functional groups are introduced to create the pyridazin-3-yloxy moiety.
Synthesis of Pyrrolidine Derivative: : The pyrrolidine ring is synthesized separately and functionalized to introduce the appropriate substituents.
Coupling Reaction: : The pyridazine and pyrrolidine derivatives are coupled using reagents that facilitate the formation of the desired bonds.
Final Modifications: : The resulting compound is further modified to introduce the methylthio and acetamide groups under specific reaction conditions.
Industrial Production Methods
Industrial synthesis would leverage scalable processes with emphasis on yield optimization and process efficiency. Techniques such as continuous flow chemistry and automated synthesis might be employed to manage the complexity and scale of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Certain functional groups within the compound can be reduced to achieve different chemical states.
Substitution: : Various positions on the rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halogenating reagents, organometallic reagents.
Major Products
The major products will vary based on the specific reactions but can include sulfoxides, sulfones, and substituted derivatives with modified ring structures.
Scientific Research Applications
Chemistry
Used as an intermediate in organic synthesis.
Studied for its unique reactivity and interaction with various reagents.
Biology
Investigated for potential biological activity due to its functional groups.
Medicine
Explored for therapeutic potential, including as a lead compound for drug development.
Industry
Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound’s effects are mediated through its interaction with specific molecular targets, involving pathways modulated by the functional groups present. Each functional group contributes to the compound's overall reactivity and interactions within biological systems, potentially influencing enzymatic activity or binding to receptors.
Comparison with Similar Compounds
N-(4-(methylthio)-1-oxo-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide is unique due to its specific combination of functional groups.
Similar Compounds
This compound analogs: : Compounds with slight variations in the functional groups.
Pyridazine derivatives: : Compounds containing the pyridazine ring.
Pyrrolidine derivatives: : Compounds containing the pyrrolidine ring.
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Properties
IUPAC Name |
N-[4-methylsulfanyl-1-oxo-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)butan-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-11(20)17-13(6-9-23-2)15(21)19-8-5-12(10-19)22-14-4-3-7-16-18-14/h3-4,7,12-13H,5-6,8-10H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCRJTDAOOYHDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCC(C1)OC2=NN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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